4-nitro-1H-pyrrole-2-carbohydrazide

Description

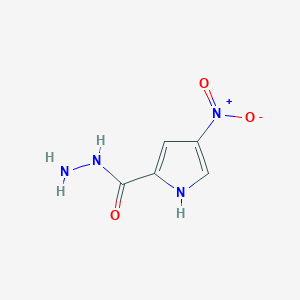

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSOAZSDZAQXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427848 | |

| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28494-48-6 | |

| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will delve into its proposed synthesis, predicted chemical and physical properties, spectral characteristics, and potential therapeutic applications, with a focus on the causal reasoning behind the presented information.

Introduction: The Significance of Pyrrole-Based Compounds

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll, as well as numerous synthetic drugs.[1][2] The inherent aromaticity and the electron-rich nature of the pyrrole ring make it a versatile building block in medicinal chemistry. The introduction of a carbohydrazide moiety at the 2-position and a nitro group at the 4-position is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities. Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The nitro group, a strong electron-withdrawing group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

Physicochemical and Structural Properties

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C5H6N4O3 | Based on chemical structure.[5] |

| Molecular Weight | 170.13 g/mol | Calculated from the molecular formula. |

| CAS Number | 28494-48-6 | Biosynth.[6] |

| Appearance | Expected to be a solid at room temperature. | Inferred from the high melting points of related pyrrole derivatives and the precursor acid.[7][8] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Based on the solubility of similar organic compounds with polar functional groups.[8] |

| Melting Point | Not experimentally determined. | The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a reported melting point, suggesting the carbohydrazide will also be a solid with a defined melting point.[9] |

| Boiling Point | Not experimentally determined. | The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a high predicted boiling point of 435.8 °C.[10] |

| pKa | Not experimentally determined. | The presence of the acidic N-H proton on the pyrrole ring and the basic hydrazide moiety suggests amphoteric character. |

Synthesis of this compound

The most logical and established synthetic route to this compound involves the hydrazinolysis of a corresponding ester derivative of 4-nitro-1H-pyrrole-2-carboxylic acid. This multi-step synthesis starts with the nitration of a suitable pyrrole precursor followed by esterification and subsequent reaction with hydrazine hydrate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 1H-Pyrrole-2-carboxylic acid

-

Suspend 1H-pyrrole-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl 1H-pyrrole-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate

Rationale: Direct nitration of the pyrrole ring is a well-established electrophilic aromatic substitution. The reaction with nitric acid in acetic anhydride is known to produce a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product often being the major product when the 2-position is unsubstituted. For a 2-substituted pyrrole, nitration is expected to occur at the 4- and 5-positions. The use of acetic anhydride generates acetyl nitrate, a milder nitrating agent, which is suitable for the reactive pyrrole ring.[1]

-

Dissolve ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution in an ice-salt bath.

-

Slowly add a solution of fuming nitric acid in acetic anhydride while maintaining a low temperature.

-

Stir the reaction mixture at a low temperature for a specified duration, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry.

-

Separate the isomers (4-nitro and 5-nitro) by column chromatography to isolate the desired ethyl 4-nitro-1H-pyrrole-2-carboxylate.

Step 3: Hydrazinolysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Rationale: The conversion of an ester to a carbohydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This method is widely used for the synthesis of various carbohydrazides.[11]

-

Dissolve ethyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the precipitated this compound, wash with a small amount of cold ethanol, and dry under vacuum.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are anticipated:

-

¹H NMR (DMSO-d₆, δ ppm):

-

A singlet for the pyrrole N-H proton (around 12.0-12.5 ppm).

-

Two distinct signals for the pyrrole ring protons, likely appearing as doublets or singlets in the aromatic region (around 7.0-8.5 ppm).

-

A broad singlet for the -NH-NH₂ protons of the hydrazide group (around 9.5-10.0 ppm for the CONH and a broader signal for the NH₂ around 4.5-5.0 ppm).

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

A signal for the carbonyl carbon of the hydrazide (around 160-165 ppm).

-

Signals for the carbon atoms of the pyrrole ring (in the range of 110-140 ppm). The carbon bearing the nitro group would be significantly deshielded.

-

-

FTIR (KBr, cm⁻¹):

-

N-H stretching vibrations for the pyrrole NH and the hydrazide NH₂ groups (in the range of 3100-3400 cm⁻¹).[7]

-

A strong C=O stretching vibration for the amide carbonyl of the hydrazide (around 1650-1680 cm⁻¹).[7]

-

Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[7]

-

N-H bending vibrations (around 1620-1650 cm⁻¹).[7]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 170.04).

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the pyrrole ring, the nitro group, and the carbohydrazide moiety.

Chemical Reactivity

The carbohydrazide group is a versatile functional handle for further synthetic modifications. A key reaction is the condensation with aldehydes or ketones to form the corresponding Schiff bases (hydrazones). This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a protic solvent like ethanol with a catalytic amount of acid.[7][12]

Caption: Formation of Schiff bases from this compound.

Potential Biological Applications

Derivatives of pyrrole-2-carbohydrazide have been reported to possess a wide spectrum of biological activities. The introduction of the nitro group is a common strategy in medicinal chemistry to enhance antimicrobial and antiparasitic activities.

-

Antimicrobial and Antifungal Activity: Many pyrrole derivatives exhibit potent antibacterial and antifungal properties.[4][12] The presence of the nitro group in the target molecule may enhance its efficacy against various microbial strains.

-

Antitubercular Activity: Some benzylidene pyrrole-2-carbohydrazide derivatives have shown promising activity against Mycobacterium tuberculosis.[7] It is plausible that this compound and its derivatives could also be investigated as potential antitubercular agents.

-

Anticancer Activity: The pyrrole and hydrazone moieties are present in several anticancer agents.[3] The ability of the carbohydrazide to form various hydrazones allows for the generation of a library of compounds for screening against different cancer cell lines.

-

Enzyme Inhibition: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enzymes such as enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis.[7] The specific substitution pattern of this compound may lead to the inhibition of other therapeutically relevant enzymes.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. The proposed synthetic pathway offers a clear and feasible route for its preparation in the laboratory. The predicted spectral data will be invaluable for its structural elucidation. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, warrants further investigation by the scientific community.

References

-

Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

ChemBK. (2024). Nitropyrrole. Retrieved from [Link]

-

Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]

-

ResearchGate. (n.d.). Protocols for synthesis of pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyrrole. Retrieved from [Link]

-

PubChem. (n.d.). CID 162154167. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 123. [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. Retrieved from [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385. [Link]

-

ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-nitro-1h-pyrrole-2-carboxylic acid (C5H4N2O4). Retrieved from [Link]

-

Sarg, M., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 5(4), 39-65. [Link]

-

Fun, H. K., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o893. [Link]

-

Zeng, G., et al. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o879. [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

Fun, H. K., et al. (2011). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(4), o894. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cibtech.org [cibtech.org]

- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. vlifesciences.com [vlifesciences.com]

- 8. chembk.com [chembk.com]

- 9. 4-nitro-1H-pyrrole-2-carboxylic Acid | C5H4N2O4 | CID 7016560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Structural Elucidation of 4-nitro-1H-pyrrole-2-carbohydrazide

<_ _>

Introduction

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery. Pyrrole scaffolds are of particular interest due to their prevalence in pharmaceuticals and natural products. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of 4-nitro-1H-pyrrole-2-carbohydrazide, a substituted pyrrole derivative. We will move beyond a simple listing of methods to explain the scientific rationale behind the experimental sequence, ensuring a self-validating and robust analytical strategy. The structure presents a unique challenge due to the electronic influence of both an electron-withdrawing nitro group and a carbohydrazide moiety on the pyrrole ring, which significantly modulates its spectroscopic properties.

Part 1: Foundational Analysis - What the Name Tells Us

Before any analysis, the IUPAC name itself provides a hypothesized structure and key information.

-

Molecular Formula & Weight : The name "this compound" allows us to deduce the molecular formula: C₅H₆N₄O₃.

-

C₅: Five carbons (four in the ring, one in the carbonyl).

-

H₆: Six hydrogens (two on the pyrrole ring, one on the pyrrole nitrogen, and three on the hydrazide group).

-

N₄: Four nitrogens (one in the ring, one in the nitro group, two in the hydrazide).

-

O₃: Three oxygens (two in the nitro group, one in the carbonyl).

-

-

Predicted Molecular Mass : The calculated monoisotopic mass is approximately 170.04 Da. This value is the primary target for mass spectrometry analysis.

-

Degree of Unsaturation : The formula indicates 4 degrees of unsaturation, consistent with an aromatic ring (1 ring + 2 double bonds = 3) and a carbonyl group (1).

This initial assessment forms the basis of our hypothesis, which will be systematically tested and validated by the subsequent spectroscopic and analytical techniques.

Part 2: The Analytical Workflow: A Multi-Pronged Approach

A single technique is rarely sufficient for unambiguous structure determination. Our strategy employs a logical sequence of analyses where each step provides data that complements and confirms the others.

// Nodes A [label="Hypothesized Structure\n(from name)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mass Spectrometry (MS)\n- Molecular Formula\n- Fragmentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Infrared (IR) Spectroscopy\n- Functional Group ID", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="1D NMR Spectroscopy\n(¹H, ¹³C, DEPT)\n- H & C Environments", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="2D NMR Spectroscopy\n(COSY, HSQC, HMBC)\n- Connectivity Mapping", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Structure Confirmation\n- Data Integration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> {B, C, D} [label="Initial Analysis"]; B -> F [label="Confirms Formula"]; C -> F [label="Confirms FGs"]; D -> E [label="Provides Basis for 2D"]; E -> F [label="Confirms Connectivity"]; }

Figure 1: Overall workflow for structure elucidation.

Part 3: Mass Spectrometry – Confirming the Formula

High-Resolution Mass Spectrometry (HRMS) is the first experimental step. Its primary goal is to confirm the molecular formula by providing a highly accurate mass measurement.

Experimental Protocol: ESI-HRMS

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Mode : Run in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis : The expected m/z for [C₅H₆N₄O₃+H]⁺ is approximately 171.051. A measured mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed molecular formula.

Data Interpretation & Fragmentation

While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern provides crucial clues about the molecule's structure. Aromatic nitro compounds often exhibit characteristic losses.[1]

| Predicted Fragment (m/z) | Neutral Loss | Formula of Loss | Significance |

| 153 | H₂O | H₂O | Loss of water from the hydrazide and/or nitro group. |

| 141 | NO | NO | A common fragmentation pathway for nitroaromatic compounds.[2][3] |

| 125 | NO₂ | NO₂ | Loss of the entire nitro group, indicating its presence. |

| 97 | NO₂ + CO | NO₂, CO | Subsequent loss of carbon monoxide from the carbonyl group after nitro loss. |

| 69 | NO₂ + CO + N₂H₂ | NO₂, CO, N₂H₂ | Further fragmentation of the pyrrole ring and hydrazide side chain. |

The presence of these fragments, especially the losses of NO and NO₂, would strongly support the hypothesized structure.[1]

Part 4: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups predicted from the structure.[4][5] By passing infrared radiation through the sample, we can identify bond vibrations at characteristic frequencies.

Experimental Protocol: ATR-IR

-

Sample Preparation : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction : Perform a background scan to subtract atmospheric (CO₂, H₂O) absorptions.

Expected IR Absorptions

The following table summarizes the key vibrational frequencies expected for this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| 3400 - 3200 | N-H Stretch | Pyrrole & Hydrazide | A broad region with multiple peaks is expected due to the different N-H environments (pyrrole NH, -NH-, -NH₂).[6] |

| ~1660 | C=O Stretch (Amide I) | Carbohydrazide | A strong, sharp peak confirming the carbonyl group.[7] |

| ~1600 | N-H Bend (Amide II) | Carbohydrazide | Confirms the amide-like structure of the hydrazide.[8] |

| 1550 - 1500 (asym) | N=O Stretch | Nitro Group | A very strong absorption, characteristic of the nitro group. |

| 1350 - 1300 (sym) | N=O Stretch | Nitro Group | A second strong absorption, also characteristic of the nitro group. |

The definitive presence of strong peaks for N-H, C=O, and N=O stretching would provide compelling evidence for the major functional groups.

Part 5: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9] The chemical shifts in pyrrole rings are highly sensitive to the electronic effects of substituents.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C and 2D) of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[10] DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the labile N-H protons are observable.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments : Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR - Proton Environments

-

Pyrrole Protons (2H) : We expect two signals in the aromatic region (~6-8 ppm). The proton at the C5 position will likely be a doublet, coupled to the proton at C3. The proton at C3 will also be a doublet. The powerful electron-withdrawing nitro group at C4 will significantly deshield the adjacent protons at C3 and C5, shifting them downfield.

-

N-H Protons (4H) : We expect three distinct, broad signals that may exchange with D₂O.

-

Pyrrole NH (~11-12 ppm) : Typically downfield due to its involvement in the aromatic system.[11]

-

Hydrazide -NH- (~8-9 ppm) : An amide-like proton.

-

Hydrazide -NH₂ (~4-5 ppm) : A primary amine-like signal.

-

¹³C NMR & DEPT-135 - The Carbon Backbone

-

Carbonyl Carbon (C=O) : Expected around 160-170 ppm. This signal will be absent in a DEPT-135 spectrum.[7]

-

Pyrrole Carbons (4C) : Four distinct signals are expected.

-

C2 & C4 : These carbons, directly attached to the electron-withdrawing carbohydrazide and nitro groups, will be quaternary and appear downfield. They will be absent in a DEPT-135 spectrum.

-

C3 & C5 : These carbons are attached to protons and will appear as positive signals in a DEPT-135 spectrum. Their chemical shifts will be influenced by the adjacent substituents.[6]

-

2D NMR - Connecting the Pieces

2D NMR is essential to assemble the fragments identified by 1D NMR.[12][13]

-

COSY (Correlated Spectroscopy) : This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We expect a cross-peak between the two pyrrole ring protons (H3 and H5), confirming their vicinity.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to.[14] It will definitively link the ¹H signals for H3 and H5 to their corresponding ¹³C signals, C3 and C5.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons over 2-3 bonds.[14] These long-range correlations are critical for placing the substituents on the ring.

// Define nodes for the structure N1 [label="N1-H", pos="0,1.2!"]; C2 [label="C2=O", pos="1.5,0.8!"]; C3 [label="C3-H", pos="1.5,-0.8!"]; C4 [label="C4-NO2", pos="0,-1.5!"]; C5 [label="C5-H", pos="-1.5,-0.8!"]; N_amide [label="NH", pos="2.8,0.8!"]; N_amine [label="NH2", pos="3.8,0.8!"];

// Define invisible nodes for ring structure R1 [pos="0,0!", shape=point, width=0]; R1 -- N1 -- C5 -- C4 -- C3 -- C2 -- R1 [style=invis];

// HMBC Correlations (Proton -> Carbon) // H3 correlations H3_node [label="H3", pos="2.0,-0.8!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; H3_node -> C2 [label="³J", constraint=false]; H3_node -> C4 [label="²J", constraint=false]; H3_node -> C5 [label="³J", constraint=false];

// H5 correlations H5_node [label="H5", pos="-2.0,-0.8!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; H5_node -> C4 [label="²J", constraint=false]; H5_node -> C3 [label="³J", constraint=false]; H5_node -> N1 [style=invis]; // for positioning

// NH (amide) correlations NH_amide_node [label="NH", pos="3.1,0.5!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; NH_amide_node -> C2 [label="²J", constraint=false];

// NH (pyrrole) correlations NH_pyrrole_node [label="N1-H", pos="-0.5,1.5!", style=filled, fillcolor="#FBBC05", shape=circle, fontcolor="#202124", height=0.2]; NH_pyrrole_node -> C2 [label="³J", constraint=false]; NH_pyrrole_node -> C5 [label="²J", constraint=false]; }

Figure 2: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm the Structure:

-

The proton at H5 should show correlations to carbons C4 and C3 .

-

The proton at H3 should show correlations to carbons C2 , C4 , and C5 .

-

The pyrrole N1-H proton should correlate to C2 and C5 .

-

The amide -NH- proton of the hydrazide should correlate to the carbonyl carbon C2 .

The successful observation of this complete set of correlations provides unambiguous proof of the connectivity of the this compound structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. Each technique provides a unique and essential piece of the puzzle. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy verifies the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, serves to piece together the atomic framework, confirming the precise placement of the nitro and carbohydrazide substituents on the pyrrole ring. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical step for any further research or development involving this compound.

References

- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (2025). Benchchem.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

- Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (2025). Benchchem.

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Available at: [Link]

-

1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Available at: [Link]

-

Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(3), 158-164. Available at: [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). National Institutes of Health. Available at: [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (n.d.). Semantic Scholar. Available at: [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). National Institutes of Health. Available at: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Available at: [Link]

-

Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). National Institutes of Health. Available at: [Link]

-

4-nitro-1H-pyrrole-2-carboxylic Acid. (n.d.). PubChem. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ResearchGate. Available at: [Link]

-

Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Available at: [Link]

-

Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Puerto Rico. Available at: [Link]

-

Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). National Institutes of Health. Available at: [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. Available at: [Link]

-

Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. (n.d.). ResearchGate. Available at: [Link]

-

1H-pyrrole-2-carbohydrazide. (n.d.). PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. compoundchem.com [compoundchem.com]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vlifesciences.com [vlifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Therapeutic Targets of 4-nitro-1H-pyrrole-2-carbohydrazide

Abstract

4-nitro-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring three key pharmacophores: a pyrrole nucleus, a nitro group, and a carbohydrazide moiety. While direct studies on this specific molecule are nascent, a comprehensive analysis of its structural components allows for the rational identification of high-potential therapeutic targets. This guide synthesizes data from analogous chemical structures to propose and explore putative targets in oncology, infectious diseases, and neurology. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental workflows for validation, and present a framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic potential of a small molecule is encoded in its structure. For this compound, three distinct structural features converge to create a molecule with diverse interactive capabilities.

-

The Pyrrole Ring: A fundamental nitrogen-containing heterocycle, the pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3]

-

The Hydrazide Moiety (-CONHNH₂): This functional group is a versatile chemical entity known for its role in enzyme inhibition and as a precursor for various bioactive hydrazone derivatives.[4][5] Hydrazides are particularly noted for their ability to interact with monoamine oxidases (MAO) and their potential as antitubercular agents.[5][6]

-

The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrrole ring. In medicinal chemistry, nitroaromatic compounds are recognized for their broad-spectrum antimicrobial and anticancer activities, often functioning as bio-reductive prodrugs that become active under hypoxic conditions, such as those found in solid tumors or sites of bacterial infection.[7][8]

The combination of these three moieties suggests that this compound is predisposed to interact with a range of biological targets, which we will explore in detail.

Putative Therapeutic Targets in Infectious Disease

The structural features of the compound strongly suggest potential as an antimicrobial agent, particularly against bacteria. The pyrrole core is present in many antibiotics, and nitro compounds have a long history of use as antibacterial agents.[1][7]

2.1. Target: Enoyl-Acyl Carrier Protein Reductase (ENR)

Mechanistic Rationale: ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building the bacterial cell membrane.[6] This pathway is absent in mammals, making ENR an attractive and selective target for antibacterial drugs. Several derivatives of benzylidine pyrrole-2-carbohydrazide have demonstrated inhibitory activity against ENR, suggesting that the pyrrole-2-carbohydrazide scaffold is a valid starting point for designing ENR inhibitors.[6] The nitro group may enhance binding affinity or introduce additional mechanisms of action.

Therapeutic Implication: Inhibition of ENR would disrupt bacterial membrane synthesis, leading to bactericidal or bacteriostatic effects. This is particularly relevant for pathogens like Mycobacterium tuberculosis, where the FAS-II system is a well-validated drug target.[6]

2.2. Target: DNA Gyrase

Mechanistic Rationale: DNA gyrase is a topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to rapid bacterial cell death. Pyrrole-based compounds have been identified as potential inhibitors of E. coli DNA gyrase.[1] The planar pyrrole ring can intercalate into DNA or bind to the enzyme's active site, disrupting its function.

Therapeutic Implication: As a broad-spectrum antibacterial target, DNA gyrase inhibitors are critical in treating a wide range of bacterial infections. New scaffolds that inhibit this enzyme are of high interest due to rising resistance to existing fluoroquinolone antibiotics.

2.3. Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Mechanistic Rationale: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 is lethal to the bacterium. Structure-activity relationship studies of pyrrole-2-carboxamides have shown that electron-withdrawing groups on the pyrrole ring can enhance anti-TB activity, with MmpL3 being the identified target.[9] The nitro group on this compound is a strong electron-withdrawing group, making MmpL3 a highly plausible target.

Therapeutic Implication: MmpL3 is a promising target for developing new drugs against both drug-sensitive and drug-resistant tuberculosis.[9]

Putative Therapeutic Targets in Neurology

The hydrazide moiety is a well-known pharmacophore for targeting enzymes involved in neurotransmitter metabolism. This makes this compound a candidate for investigation in neurodegenerative or psychiatric disorders.

3.1. Target: Monoamine Oxidase B (MAO-B)

Mechanistic Rationale: MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. The hydrazide/hydrazine class of molecules are well-established MAO inhibitors, some of which form covalent bonds with the enzyme's flavin cofactor.[10][11] Recent studies have specifically identified pyrrole-based hydrazides as potent and selective MAO-B inhibitors.[12]

Therapeutic Implication: A selective MAO-B inhibitor can provide symptomatic relief in early Parkinson's disease and may have neuroprotective effects.

3.2. Target: Acetylcholinesterase (AChE)

Mechanistic Rationale: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. Pyrrole-hydrazone derivatives have been designed and synthesized as dual inhibitors of both MAO-B and AChE, indicating that the core scaffold can interact with the active site of AChE.[12]

Therapeutic Implication: A dual-target agent that inhibits both MAO-B and AChE could offer a multifaceted approach to treating complex neurodegenerative diseases like Alzheimer's by addressing both cholinergic and dopaminergic deficits, as well as oxidative stress.[12]

Putative Therapeutic Targets in Oncology

The nitroaromatic and pyrrole moieties are both found in numerous anticancer compounds.[2][7] The nitro group, in particular, can be selectively reduced in the hypoxic environment of solid tumors to generate cytotoxic reactive nitrogen species.

4.1. Target Class: Hypoxia-Activated Prodrug Targets

Mechanistic Rationale: Solid tumors often contain regions of low oxygen (hypoxia). The nitro group of this compound can undergo enzymatic reduction under hypoxic conditions by nitroreductase enzymes that are often overexpressed in cancer cells. This reduction process can lead to the formation of highly reactive species that damage DNA, proteins, or other cellular components, leading to selective killing of hypoxic tumor cells.[8]

Therapeutic Implication: Hypoxia-activated prodrugs offer a targeted approach to cancer therapy, sparing well-oxygenated healthy tissues while concentrating cytotoxic effects within the tumor microenvironment.

4.2. Target: Phosphodiesterase 4B (PDE4B)

Mechanistic Rationale: PDE4 is an enzyme family that degrades the second messenger cyclic AMP (cAMP), which plays a critical role in regulating inflammation and cell proliferation.[13] PDE4B, in particular, has been implicated in certain cancers and inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors, demonstrating that the pyrrole-carboxamide scaffold is a suitable template for targeting this enzyme.[13]

Therapeutic Implication: Inhibition of PDE4B has potential applications in treating inflammatory diseases and certain hematological malignancies.[13]

Experimental Validation Strategies

A systematic, multi-tiered approach is required to validate the proposed targets. The following workflows outline the logical progression from initial screening to cellular confirmation.

5.1. Target Identification and Validation Workflow

The overall strategy involves a combination of computational, biochemical, and cell-based assays to first identify the most promising targets and then validate the mechanism of action.

Caption: Tiered workflow for target identification and validation.

5.2. Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAO-B.

Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by the oxidative activity of MAO-B on its substrate. A probe is used that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Benzylamine)

-

Fluorescent Probe (e.g., Ampliflu™ Red)

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test Compound (this compound)

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black microplate, solid bottom

-

Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Reaction Mix Preparation: Prepare a working solution of the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the diluted test compound, positive control, or vehicle (for no-inhibition control) to the appropriate wells.

-

Add 20 µL of the MAO-B enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 20 µL of the MAO-B substrate (Benzylamine) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_test - Rate_blank) / (Rate_vehicle - Rate_blank)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Z'-factor | A statistical measure of assay quality (a value > 0.5 is considered excellent). |

5.3. Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: The broth microdilution method is used to test a range of compound concentrations against a standardized bacterial inoculum. Growth is assessed by measuring optical density (OD) or by using a metabolic indicator dye.

Materials:

-

Bacterial strain (e.g., M. tuberculosis H37Rv, E. coli ATCC 25922)

-

Appropriate growth medium (e.g., Middlebrook 7H9 for TB, Mueller-Hinton Broth for E. coli)

-

Test Compound

-

Positive Control Antibiotic (e.g., Isoniazid for TB, Ciprofloxacin for E. coli)

-

Sterile 96-well clear microplates

-

Spectrophotometer or microplate reader (600 nm)

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacteria to the mid-logarithmic phase. Dilute the culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Typically, this is done across 10 columns, leaving one for a no-drug growth control and one for a sterility control (medium only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for E. coli; 37°C for 7-14 days for M. tuberculosis).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using an indicator dye) as determined by visual inspection or by reading the OD at 600 nm.

Conclusion and Future Directions

The structural components of this compound provide a strong, rational basis for exploring its therapeutic potential against a range of targets in infectious disease, neurology, and oncology. The pyrrole-hydrazide core is a validated scaffold for inhibiting key bacterial and neurological enzymes, while the nitro group offers the potential for selective, hypoxia-activated anticancer activity. The immediate path forward involves synthesizing the compound and subjecting it to the tiered validation workflow described herein. Initial broad screening will be crucial for prioritizing the most promising therapeutic area, after which target-specific biochemical and cellular assays will elucidate the precise mechanism of action. Further medicinal chemistry efforts can then be employed to optimize potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development.

References

A comprehensive list of all sources cited within this document.

-

Ghiță, C. E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(12), 6483. Available from: [Link]

-

Marín-Becerra, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. Available from: [Link]

-

Abdellattif, M. H., et al. (2018). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 8(3), 39-69. Available from: [Link]

-

Li, X., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1550-1556. Available from: [Link]

-

Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 77, 1-22. Available from: [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from: [Link]

-

Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure & Dynamics, 40(18), 8143-8164. Available from: [Link]

-

Vasileva, V., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(23), 7793. Available from: [Link]

-

Muscarà, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112384. Available from: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4260-4283. Available from: [Link]

-

Vasileva, V., et al. (2023). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 24(17), 13576. Available from: [Link]

-

da Silva, A. C. G., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5038. Available from: [Link]

-

Çakır, B., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(11), 2776. Available from: [Link]

-

Singh, P., et al. (2017). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 60(19), 7911-7935. Available from: [Link]

-

Novotná, J., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Journal of Biological Chemistry, 287(23), 19030-19041. Available from: [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from: [Link]

-

Green, A. L. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 92P. Available from: [Link]

-

Akocak, S., et al. (2016). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. vlifesciences.com [vlifesciences.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-732: A Novel Nitro-Pyrrole Compound as a Putative Bio-reductively Activated Inhibitor of Mycobacterial InhA

A Technical Whitepaper on the Hypothesized Mechanism of Action

Abstract

The persistent global health threat of tuberculosis, exacerbated by the emergence of multi-drug resistant strains, necessitates the development of novel therapeutics with unique mechanisms of action. This document outlines a scientifically-grounded hypothesis for the mechanism of action of a novel compound, 4-nitro-1H-pyrrole-2-carbohydrazide, hereafter designated A-732. Based on its structural features—specifically the nitro-pyrrole and carbohydrazide moieties—we hypothesize that A-732 functions as a bio-reductively activated pro-drug. We postulate that upon activation by mycobacterial nitroreductases, A-732 generates reactive nitrogen species that, in conjunction with the carbohydrazide functional group, target and inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This whitepaper will provide an in-depth exploration of this hypothesis, supported by analogous mechanisms of existing drugs, and will detail a comprehensive experimental framework to validate this proposed mechanism.

Introduction: The Rationale for A-732

The chemical architecture of A-732, this compound, presents a compelling starting point for the development of a novel anti-tubercular agent. The structure incorporates two key pharmacophores: a nitroaromatic system and a carbohydrazide side chain. This combination is reminiscent of the successful anti-tubercular drug isoniazid, which also features a hydrazide component and functions as a pro-drug.[1][2][3][4] The pyrrole scaffold itself is a prevalent motif in a multitude of biologically active compounds, including those with demonstrated antimicrobial and anticancer properties.[5][6][7]

The presence of the nitro group is particularly significant. Nitroaromatic compounds are a well-established class of pro-drugs that require reductive activation to exert their biological effects.[8][9][10][11][12] This bio-reductive activation is often mediated by nitroreductase enzymes, which are present in various microorganisms, including Mycobacterium tuberculosis.[13][14][15] We hypothesize that this activation step is a key determinant of A-732's selective toxicity towards mycobacteria.

The Central Hypothesis: A Dual-Action Pro-Drug Targeting Mycolic Acid Synthesis

We propose that this compound (A-732) acts as a pro-drug that is activated by mycobacterial nitroreductases to inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.

This hypothesis can be broken down into two key stages:

Stage 1: Bio-reductive Activation. A-732 passively diffuses into the mycobacterial cell. Within the bacterium, it is enzymatically reduced by a nitroreductase, likely a deazaflavin-dependent nitroreductase (Ddn). This reduction of the nitro group is expected to generate a cascade of reactive nitrogen species (RNS), including the nitroso and hydroxylamine intermediates, and potentially nitric oxide.[10][11]

Stage 2: InhA Inhibition. The activated form of A-732, along with the generated RNS, then targets and inhibits InhA. We postulate a two-pronged attack on InhA:

-

Covalent Adduct Formation: The carbohydrazide moiety of the activated A-732 may form a covalent adduct with the NAD⁺ cofactor, creating a complex that binds tightly to the active site of InhA, thereby blocking its function. This is analogous to the mechanism of isoniazid.[1][2][4]

-

Oxidative Damage: The generated RNS can contribute to the inactivation of InhA and other essential enzymes through oxidative damage to their protein structure.

The following diagram illustrates the proposed signaling pathway for the activation and action of A-732.

Caption: Proposed mechanism of action for A-732.

Experimental Validation Framework

To rigorously test our hypothesis, we propose a multi-faceted experimental approach. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle to either support or refute the proposed mechanism.

Experiment 1: Determination of Anti-mycobacterial Activity and Spectrum

Rationale: The initial step is to confirm the biological activity of A-732 against Mycobacterium tuberculosis H37Rv and to assess its spectrum of activity against other bacterial species.

Protocol:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a two-fold serial dilution of A-732 in Middlebrook 7H9 broth supplemented with OADC.

-

Inoculate microtiter plates with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of A-732 that inhibits visible bacterial growth.

-

-

Spectrum of Activity:

-

Perform MIC assays against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and non-tuberculous mycobacteria.

-

Expected Outcome: A-732 will exhibit potent activity against M. tuberculosis with a significantly higher MIC against other bacterial species, suggesting a specific mode of action.

Experiment 2: Investigating the Role of Bio-reductive Activation

Rationale: This experiment aims to determine if A-732 is a pro-drug that requires activation by a mycobacterial nitroreductase.

Protocol:

-

Comparison of Activity in Aerobic vs. Anaerobic Conditions:

-

Perform MIC assays under both aerobic and anaerobic conditions. Many nitroreductases are more active under hypoxic or anaerobic conditions.[8]

-

-

Activity against Nitroreductase-Deficient Mutants:

-

Generate or obtain a knockout mutant of a putative nitroreductase in M. tuberculosis (e.g., a ddn mutant).

-

Compare the MIC of A-732 against the wild-type and mutant strains.

-

-

In Vitro Nitroreductase Assay:

-

Express and purify the candidate mycobacterial nitroreductase.

-

Develop a spectrophotometric assay to monitor the reduction of A-732 by the purified enzyme in the presence of a suitable electron donor (e.g., NADH or NADPH).[16]

-

Expected Outcome: A-732 will show reduced activity against the nitroreductase-deficient mutant. The in vitro assay will confirm the direct enzymatic reduction of A-732.

The following diagram illustrates the experimental workflow for validating the bio-reductive activation of A-732.

Caption: Experimental workflow for validating bio-reductive activation.

Experiment 3: Identification of the Molecular Target

Rationale: This series of experiments will investigate whether the activated form of A-732 targets InhA and inhibits mycolic acid synthesis.

Protocol:

-

Mycolic Acid Biosynthesis Inhibition Assay:

-

Treat M. tuberculosis cultures with sub-MIC concentrations of A-732.

-

Label the cells with ¹⁴C-acetate.

-

Extract and analyze the mycolic acids by thin-layer chromatography (TLC) and autoradiography.

-

-

In Vitro InhA Enzyme Inhibition Assay:

-

Express and purify recombinant InhA.

-

Perform an in vitro enzyme assay in the presence of A-732, both with and without pre-incubation with the nitroreductase and a reducing agent.

-

-

Isolation and Characterization of A-732 Resistant Mutants:

-

Generate spontaneous resistant mutants by plating a high density of M. tuberculosis on agar containing A-732.

-

Perform whole-genome sequencing of the resistant mutants to identify mutations in the putative target gene (inhA) or the activation enzyme (ddn).

-

Expected Outcome: A-732 will inhibit mycolic acid biosynthesis. The activated form of A-732 will inhibit InhA activity in vitro. Resistant mutants will harbor mutations in inhA or ddn.

Data Presentation:

| Experiment | Wild-Type M. tb | Nitroreductase Mutant | InhA Overexpressing Strain |

| A-732 MIC (µg/mL) | Predicted: Low | Predicted: High | Predicted: High |

| Isoniazid MIC (µg/mL) | Control: Low | Control: Low | Control: High |

Conclusion and Future Directions

The proposed mechanism of action for this compound (A-732) as a bio-reductively activated inhibitor of InhA provides a solid foundation for its further development as an anti-tubercular agent. The outlined experimental framework will allow for a thorough validation of this hypothesis. Positive outcomes from these studies would strongly support the progression of A-732 into preclinical development, with the potential to address the urgent need for new drugs to combat multi-drug resistant tuberculosis. Future work would involve lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of tuberculosis.

References

-

Wikipedia. (n.d.). Isoniazid. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

-

Verma, V., & Madamwar, D. (2014). Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus. Journal of Basic Microbiology, 54(10), 1049-1057. [Link]

-

Hussain, Z., & Kahri, D. (2024). Isoniazid. In StatPearls. StatPearls Publishing. [Link]

-

Toogood, H. S., et al. (2019). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. ChemCatChem, 11(23), 5780-5787. [Link]

-

Patsnap. (2024). What is the mechanism of Isoniazid?[Link]

-

Williams, R. E., & Bruce, N. C. (2018). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Methods in Molecular Biology, 1771, 15-26. [Link]

-

Chakraborty, S., et al. (2020). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Cellular and Molecular Medicine, 24(13), 7175-7186. [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Pérez-Reinado, E., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(3), 429-450. [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2013). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. International Journal of Molecular Sciences, 14(5), 10323-10337. [Link]

-

Olender, D., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(21), 5033. [Link]

-

Rice, A. N., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 186. [Link]

-

MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. [Link]

-

CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]

-

Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

-

Ferreira, R. J., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(8), 868-883. [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

-

PubMed Central. (n.d.). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [Link]

-

PubMed Central. (n.d.). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. [Link]

-

PubMed Central. (n.d.). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [Link]

-

National Institutes of Health. (n.d.). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. [Link]

-

PubMed Central. (n.d.). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]

-

YouTube. (2020). PYRROLE - Synthesis, Reactions and Medicinal uses. [Link]

-

SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. [Link]

-

IJPRS. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. [Link]

-

Scirp.org. (n.d.). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. [Link]

-

PubMed Central. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. svedbergopen.com [svedbergopen.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-nitro-1H-pyrrole-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of the nitro group, a known pharmacophore, combined with the versatile carbohydrazide moiety on a pyrrole scaffold, makes this molecule a compelling candidate for further investigation. This document outlines the expected spectroscopic characteristics, provides detailed protocols for its synthesis and characterization, and offers insights into the interpretation of its spectral data.

Introduction: The Significance of Nitro-Substituted Pyrroles

Pyrrole-based structures are ubiquitous in biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the pyrrole ring can significantly modulate the electronic properties and biological activity of the parent molecule. Specifically, the 4-nitro substitution pattern is of interest due to its potential to influence hydrogen bonding interactions and metabolic stability. The carbohydrazide functional group is a versatile synthon, frequently utilized in the generation of hydrazones and other derivatives with a wide spectrum of pharmacological activities, including antimicrobial and antitubercular effects.[1] The convergence of these structural features in this compound warrants a thorough spectroscopic elucidation to support its potential as a scaffold in drug discovery programs.

Synthesis and Workflow

The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 4-nitro-1H-pyrrole-2-carboxylic acid.[2] The general synthetic strategy involves the activation of the carboxylic acid followed by reaction with hydrazine.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-nitro-1H-pyrrole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Anhydrous Ethanol

-

Triethylamine (if using a carbodiimide)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride): To a stirred suspension of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Method B (Carbodiimide Coupling): To a stirred solution of 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) and a coupling agent such as EDCI (1.1 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

-

Hydrazinolysis:

-

Dissolve the activated carboxylic acid intermediate in anhydrous ethanol.

-

Slowly add a solution of hydrazine hydrate (1.5 eq) in ethanol at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Pour the residue into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative for the structural elucidation of the title compound. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carbohydrazide groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrrole N-H | ~12.0 - 13.0 | broad singlet | - | The acidic proton on the pyrrole nitrogen is expected to be significantly deshielded due to the electron-withdrawing effects of the substituents and potential for intermolecular hydrogen bonding. |

| Pyrrole C5-H | ~7.5 - 7.8 | doublet | ~2.0 - 2.5 | This proton is adjacent to the nitro group and is expected to be downfield. It will show coupling to the C3-H proton. |

| Pyrrole C3-H | ~7.0 - 7.3 | doublet | ~2.0 - 2.5 | This proton is adjacent to the carbohydrazide group and will be coupled to the C5-H proton. |

| Amide N-H | ~9.5 - 10.0 | broad singlet | - | The amide proton is typically deshielded and may exhibit exchange broadening. |

| Hydrazine -NH₂ | ~4.5 - 5.0 | broad singlet | - | These protons are generally more shielded than the amide proton and are also subject to exchange broadening. |

Note: Spectra should be recorded in a deuterated solvent such as DMSO-d₆ to ensure the observation of exchangeable protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts will be influenced by the substituent effects on the pyrrole ring.[5][6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl C=O | ~160 - 165 | The carbonyl carbon of the carbohydrazide is expected in this region. |

| Pyrrole C4-NO₂ | ~140 - 145 | The carbon atom bearing the nitro group will be significantly deshielded. |

| Pyrrole C2-CONHNH₂ | ~130 - 135 | The carbon atom attached to the carbohydrazide group. |

| Pyrrole C5 | ~120 - 125 | This pyrrole carbon is adjacent to the nitro group. |

| Pyrrole C3 | ~110 - 115 | This pyrrole carbon is adjacent to the carbohydrazide group. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Pyrrole & Amide) | 3400 - 3200 | Medium, Broad |

| N-H Stretching (Hydrazine) | 3300 - 3100 | Medium |

| C=O Stretching (Amide I) | 1680 - 1650 | Strong |

| N-O Asymmetric Stretching (Nitro) | 1550 - 1500 | Strong |

| N-H Bending (Amide II) | 1600 - 1550 | Medium |

| N-O Symmetric Stretching (Nitro) | 1380 - 1340 | Strong |

| C-N Stretching | 1300 - 1200 | Medium |

The presence of strong absorptions for the nitro group (asymmetric and symmetric stretches) and the carbonyl group of the carbohydrazide will be characteristic features of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Expected Molecular Ion [M]⁺: m/z = 170.04

-

Expected [M+H]⁺ (ESI): m/z = 171.05

-

Key Fragmentation Pathways:

-

Loss of the hydrazine moiety (-NHNH₂) to give a fragment corresponding to the 4-nitropyrrole-2-carbonyl cation.

-

Loss of the nitro group (-NO₂).

-

Decarbonylation (-CO).

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. The predicted spectroscopic data, grounded in the analysis of structurally related compounds, offers a reliable reference for researchers working with this molecule. The detailed protocols are designed to be readily implemented in a standard organic chemistry laboratory.

The availability of this well-characterized scaffold opens avenues for the development of novel derivatives through reactions at the carbohydrazide moiety. This will enable the exploration of a wider chemical space and the potential discovery of new therapeutic agents. Future work should focus on the experimental validation of the predicted spectroscopic data and the biological evaluation of this compound and its derivatives in relevant disease models.

References

-

Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

-

Tzankova, S. et al. (2022). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 27(23), 8205. Available at: [Link]

-

Patel, H. et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5321-5326. Available at: [Link]

-

PubChem. 1H-pyrrole-2-carbohydrazide. Available at: [Link]

-

Al-Masoudi, N. A. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Molecules, 17(7), 8444-8453. Available at: [Link]

-

Kumar, K. et al. (2017). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3352. Available at: [Link]

- Al-Amiery, A. A. et al. (2019). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 6, 1-6.

- Sander, W. et al. (2011). Photodecomposition of 1H-Pyrrole Carbonyl Azides: Direct Observation of Singlet 1H-Pyrrole Carbonyl Nitrenes and Triplet 1H-3-Pyrrylnitrene. Chemistry – A European Journal, 17(28), 7938-7947.

- Désaubry, L. et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 810.

- Gallego, M. et al. (1990). Determination of carbohydrazide at trace and subtrace levels. Analytica Chimica Acta, 234(1), 193-199.

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

LibreTexts Chemistry. 19.5: Carbon-13 NMR. Available at: [Link]

-